molecular formula C16H11F3N2OS B2391563 N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 392238-61-8

N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2391563
CAS No.: 392238-61-8
M. Wt: 336.33
InChI Key: QOAQIJBZLZWHRX-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with 3-(trifluoromethyl)benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its pharmacological properties.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-benzothiazol-2-yl)-benzamide
  • N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
  • N-(4-methyl-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide

Uniqueness

N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the benzothiazole and trifluoromethyl groups, which can impart distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for enhancing the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2OS/c1-9-4-2-7-12-13(9)20-15(23-12)21-14(22)10-5-3-6-11(8-10)16(17,18)19/h2-8H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAQIJBZLZWHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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